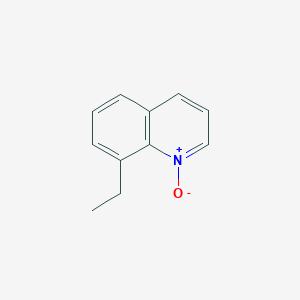
tert-Butyl 4-formylisoindoline-2-carboxylate
Overview
Description
“tert-Butyl 4-formylisoindoline-2-carboxylate” is a chemical compound used in scientific research . It exhibits unique properties that enable its application in various fields, such as organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one experiment, a solution of the compound in methanol was treated with sodium borohydride under ice-cooling, followed by stirring at room temperature overnight . In another experiment, a mixture of the compound, sodium triacetoxyborohydride, a 2 M dimethylamine-tetrahydrofuran solution, and acetic acid in dichloroethane was stirred at 60°C overnight .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Efficient Access to Isoindolinones : The synthesis of 2-tert-butylisoindolin-1-ones via an oxidative radical cyclization process from tert-butylamines highlights a novel method for constructing the isoindolinone ring system. This method underscores the synthetic potential of tert-butyl 4-formylisoindoline-2-carboxylate derivatives for producing natural products such as cichorine and 4-hydroxyisoindolin-1-one, emphasizing the compound's role in facilitating complex organic transformations (López-Valdez et al., 2011).
Tert-butoxycarbonylation Agent : The utilization of tert-butoxycarbonyl-1,2-dihydroisoquinoline derivatives, closely related to this compound, as tert-butoxycarbonylation agents for phenols, amines, and carboxylic acids underlines the compound's importance in protecting group chemistry. This application is critical for the stepwise construction of complex molecules, offering a high-yield and chemoselective method under mild conditions (Saito et al., 2006).
Pharmaceutical and Medicinal Chemistry Applications
Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is highlighted as an essential intermediate for the synthesis of small molecule anticancer drugs. This underscores the compound's critical role in the development of new therapeutic agents, where it serves as a precursor in the synthesis of molecules targeting cancer pathways (Zhang et al., 2018).
Amino Acid Derivatives via Click Chemistry : The synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives from tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, closely related to this compound, through click chemistry, illustrates the compound's utility in preparing novel amino acid derivatives. These derivatives have potential applications in medicinal chemistry and drug design, showcasing the versatility of this compound derivatives in synthesizing biologically active compounds (Patil & Luzzio, 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-formyl-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIZFKFFNQEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168065 | |
| Record name | 1,1-Dimethylethyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-40-8 | |
| Record name | 1,1-Dimethylethyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


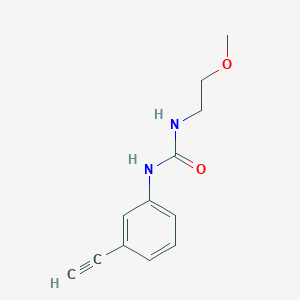
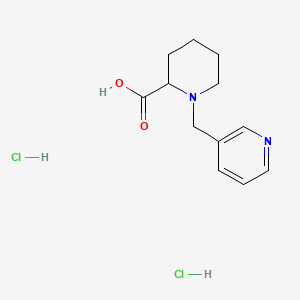


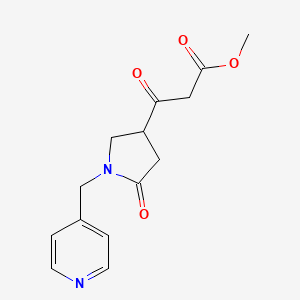
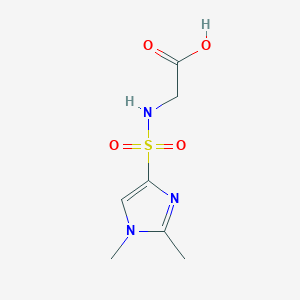
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)




![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)
